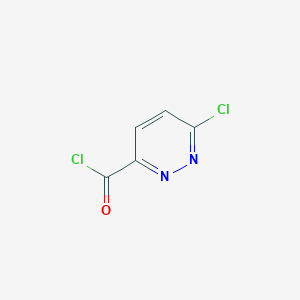

6-Chloropyridazine-3-carbonyl chloride

Description

Significance of the Pyridazine (B1198779) Core in Contemporary Organic Synthesis

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prominent scaffold in modern organic chemistry. wikipedia.org As a highly π-deficient aromatic system, the pyridazine ring possesses unique physicochemical properties that render it an attractive component in the design of functional molecules. researchgate.net Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding are crucial for molecular recognition and interaction with biological targets. nih.gov

The significance of the pyridazine structure is underscored by its presence in numerous biologically active compounds. researchgate.net It is a recognized pharmacophore found in a variety of herbicides and several commercial drugs. wikipedia.org For instance, pyridazine derivatives are utilized in agrochemicals for crop protection and have been incorporated into pharmaceuticals as anticancer, anti-inflammatory, and cardiotonic agents. researchgate.netresearchgate.net The ability of the pyridazine core to act as a bioisosteric replacement for other aromatic rings, such as a phenyl group, allows chemists to modulate properties like lipophilicity and metabolic stability, making it a privileged structure in drug discovery. nih.gov The versatility of the pyridazine ring system ensures its continued importance as a fundamental building block in the synthesis of new chemical entities with diverse applications. researchgate.net

Strategic Role of the Carbonyl Chloride Functionality in Chemical Transformations

The carbonyl chloride group, also known as an acyl chloride, is a functional group derived from a carboxylic acid. wikipedia.org It is one of the most reactive carboxylic acid derivatives, a characteristic that makes it strategically important in organic synthesis. taylorandfrancis.com The high reactivity stems from the carbon atom of the carbonyl group being bonded to two electronegative atoms (oxygen and chlorine), making it highly electrophilic, and the presence of the chloride ion, which is an excellent leaving group. taylorandfrancis.comlibretexts.org

This inherent reactivity allows acyl chlorides to participate readily in nucleophilic acyl substitution reactions. taylorandfrancis.comlibretexts.org This type of reaction enables the straightforward conversion of the carbonyl chloride functionality into a wide range of other functional groups. Key transformations include:

Esterification: Reaction with alcohols yields esters. wikipedia.orglibretexts.org

Amidation: Reaction with ammonia (B1221849) or primary and secondary amines produces amides. libretexts.orglibretexts.org

Hydrolysis: Reaction with water converts the acyl chloride back to the parent carboxylic acid. wikipedia.orglibretexts.org

These transformations are typically rapid and efficient, allowing for the construction of complex molecules under mild conditions. libretexts.org The ability to easily form new carbon-heteroatom bonds makes the carbonyl chloride group a cornerstone for assembling diverse molecular architectures in industrial and laboratory settings. patsnap.compatsnap.com

Overview of 6-Chloropyridazine-3-carbonyl chloride as a Versatile Synthetic Intermediate

This compound emerges as a highly versatile synthetic intermediate by integrating the key features of both the pyridazine core and the carbonyl chloride functionality. This bifunctional molecule serves as a powerful building block for constructing more elaborate compounds, particularly within the pharmaceutical and agrochemical industries. researchgate.netgoogle.com

The compound's utility is rooted in its dual reactivity. The carbonyl chloride group provides a reactive handle for derivatization through nucleophilic acyl substitution, allowing for the attachment of various molecular fragments to form amides, esters, and other derivatives. libretexts.orglibretexts.org Simultaneously, the chloro-substituted pyridazine ring offers a stable, biologically relevant scaffold that can be further modified, making the compound a key precursor for a range of target molecules. researchgate.netgoogle.com

Typically synthesized from its corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid, the transformation into the more reactive carbonyl chloride enhances its synthetic potential. google.comnih.gov This strategic activation enables chemists to efficiently incorporate the 6-chloropyridazine moiety into larger, more complex structures, facilitating the exploration of new chemical space in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMMZSGQZYUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-04-0 | |

| Record name | 6-CHLOROPYRAZINE-3-CARBOXYLIC ACID, CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloropyridazine 3 Carbonyl Chloride and Precursors

Established Routes for 6-Chloropyridazine-3-carbonyl chloride Preparation

Traditional and well-documented methods for synthesizing this compound primarily involve the chemical modification of a carboxylic acid precursor. However, alternative pathways are being explored to enhance economic viability and process simplicity.

The most conventional and widely practiced method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid, 6-Chloropyridazine-3-carboxylic acid. This transformation is a standard procedure in organic chemistry for converting a carboxylic acid's hydroxyl (-OH) group into a carbonyl chloride (-COCl) group.

The reaction is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is among the most common reagents for this purpose. chemguide.co.ukpjoes.com The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gaseous, which simplifies the purification of the desired acyl chloride product. chemguide.co.uk

Other effective chlorinating agents include phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride ((COCl)₂). chemguide.co.ukresearchgate.net Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, and it also decomposes into volatile byproducts (CO, CO₂, HCl). researchgate.net To accelerate the rate of these chlorination reactions, a catalytic amount of N,N-dimethylformamide (DMF) is frequently added. researchgate.netgoogle.comorgsyn.org The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or benzene (B151609), under reflux conditions. orgsyn.orgprepchem.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Byproducts | Key Characteristics |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used, gaseous byproducts simplify workup. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder, more selective, but more expensive than SOCl₂. researchgate.net |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent, produces phosphorus oxychloride as a byproduct. chemguide.co.uk |

This table is interactive. You can sort and filter the data.

The general reaction mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by intermediate steps that ultimately lead to the displacement of the hydroxyl group and formation of the acyl chloride. libretexts.org

To circumvent the use of the relatively expensive 6-Chloropyridazine-3-carboxylic acid, alternative synthetic routes have been developed. A notable alternative starts from 2-chloro-5-(trifluoromethyl)pyridine. A patented method describes the hydrolysis of 2-chloro-5-trichloromethylpyridine, which is mixed with a solvent and a catalyst. google.com

In this process, 2-chloro-5-trichloromethylpyridine undergoes hydrolysis in the presence of a catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), at temperatures ranging from 60-150°C. google.com This method directly yields this compound, avoiding the carboxylic acid intermediate altogether. This pathway is presented as having mild reaction conditions and being suitable for industrial-scale production. google.com

Advancements in Synthetic Efficiency and Yield Optimization

The alternative pathway starting from 2-chloro-5-trichloromethylpyridine has been optimized to achieve high efficiency. Research findings indicate that by reacting 2-chloro-5-trichloromethylpyridine with a controlled amount of distilled water and 5% ferric chloride as a catalyst, the reaction can proceed for 8 hours at 95°C. google.com Subsequent vacuum distillation yields the final product, this compound, with a purity of 97.4% and an actual recovery yield of 94.1%. google.com This demonstrates a significant advancement in producing the target compound with high purity and yield through a simplified, industrially viable process. google.com

For the traditional conversion from the carboxylic acid, the use of catalysts is a key area of optimization. While DMF is common, research into other catalysts, such as Brønsted acids, has shown promise in accelerating the chlorination of aromatic carboxylic acids with thionyl chloride, leading to excellent yields in shorter reaction times. tandfonline.com Such catalytic systems can be applied to the synthesis of this compound to improve efficiency.

Table 2: Example of Optimized Synthesis Conditions

| Starting Material | Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity |

|---|

This table is interactive. You can sort and filter the data based on the provided research findings. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves using less hazardous materials, minimizing waste, and improving energy efficiency.

The conventional method using chlorinating agents like thionyl chloride or oxalyl chloride raises environmental and safety concerns due to the hazardous nature of the reagents. chemguide.co.ukresearchgate.net However, a "green" aspect of this method is that the byproducts are gaseous, which can simplify purification and reduce liquid waste streams, provided the gases are properly scrubbed. chemguide.co.uk

The alternative synthesis route from 2-chloro-5-trichloromethylpyridine is explicitly claimed to be low in pollution. google.com This process avoids the use of harsh chlorinating agents like thionyl chloride and instead utilizes water for hydrolysis, which is considered the most preferred green solvent. google.comtandfonline.com The use of a catalyst in small quantities, rather than stoichiometric reagents, aligns with green chemistry principles by increasing reaction efficiency and reducing waste. royalsocietypublishing.org

Further green improvements could involve:

Alternative Solvents: Replacing traditional volatile organic solvents like dichloromethane and benzene with greener alternatives such as ionic liquids or vegetable oils could significantly reduce the environmental footprint. pharmacyjournal.in

Catalyst Recycling: Developing heterogeneous or recyclable catalysts would further enhance the sustainability of the process. royalsocietypublishing.org

Atom Economy: Evaluating and optimizing the atom economy of different synthetic routes is crucial. The alternative pathway directly forming the carbonyl chloride from 2-chloro-5-trichloromethylpyridine likely has a higher atom economy than a multi-step process involving the synthesis and then chlorination of the carboxylic acid.

By focusing on these areas, the chemical industry can move towards more sustainable and environmentally friendly methods for producing this important compound.

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to the synthesis of a wide range of pyridazine (B1198779) derivatives.

Formation of Amides and Substituted Pyridazine Carboxamides

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of the corresponding 6-chloropyridazine-3-carboxamides. This reaction typically proceeds rapidly at or below room temperature. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct.

The versatility of this reaction allows for the introduction of a wide array of substituents at the amide nitrogen, enabling the synthesis of diverse libraries of pyridazine carboxamides for various applications, including pharmaceutical and agrochemical research.

Table 1: Examples of Amide Formation from this compound

| Amine Reactant | Base | Product |

| Ammonia (B1221849) | Triethylamine | 6-chloropyridazine-3-carboxamide |

| Methylamine | Pyridine | N-methyl-6-chloropyridazine-3-carboxamide |

| Aniline | Triethylamine | N-phenyl-6-chloropyridazine-3-carboxamide |

| Piperidine | Pyridine | (6-chloropyridazin-3-yl)(piperidin-1-yl)methanone |

Synthesis of Esters and Related Pyridazine Carboxylates

Similarly, this compound reacts with alcohols to form esters. This esterification reaction is also a nucleophilic acyl substitution, where the alcohol oxygen acts as the nucleophile. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.

The synthesis of pyridazine carboxylates is a key step in the preparation of various biologically active molecules. For instance, methyl 6-chloropyridazine-3-carboxylate serves as an important intermediate in multi-step synthetic routes. researchgate.net

Table 2: Examples of Ester Formation from this compound

| Alcohol Reactant | Base | Product |

| Methanol | Pyridine | Methyl 6-chloropyridazine-3-carboxylate |

| Ethanol | Triethylamine | Ethyl 6-chloropyridazine-3-carboxylate |

| Isopropanol | Pyridine | Isopropyl 6-chloropyridazine-3-carboxylate |

| Phenol | Triethylamine | Phenyl 6-chloropyridazine-3-carboxylate |

Other Derivatizations through Carbonyl Transformations

Beyond amides and esters, the carbonyl chloride group can be transformed into other functionalities. For example, reaction with water leads to hydrolysis to form the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid. However, due to the high reactivity of the acyl chloride, this reaction can be vigorous. Careful control of reaction conditions is necessary to avoid unwanted side reactions.

Transformations Involving the Chlorine Substituent on the Pyridazine Ring

The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the chlorine atom towards displacement by various nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with ammonia or primary amines can lead to the formation of 3-amino-6-chloropyridazine (B20888) derivatives. These reactions often require elevated temperatures to proceed at a reasonable rate.

Cross-Coupling Reactions of the Pyridazine Moiety

The chloro-substituted pyridazine ring also serves as a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridazine core.

Palladium-Catalyzed Coupling Strategies for Pyridazine Derivatives

Suzuki-Miyaura cross-coupling is a widely employed method for the arylation or vinylation of the 6-chloropyridazine core. In this reaction, the chloro-pyridazine is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been successfully utilized in the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for the formation of C-N bonds) and the Sonogashira coupling (for the formation of C-C triple bonds), can also be applied to further functionalize the pyridazine ring, highlighting the synthetic utility of this compound as a versatile precursor for a diverse range of substituted pyridazines.

Reactivity and Derivatization Strategies of 6 Chloropyridazine 3 Carbonyl Chloride

Advanced Synthetic Applications

The strategic use of a chloro substituent on the pyridazine (B1198779) ring as a masking group is a powerful tool in organic synthesis, enabling the sequential and regioselective functionalization of the heterocyclic core. This approach leverages the differential reactivity of the chloro groups in di- or polychlorinated pyridazines, allowing one chloro atom to be selectively addressed in a cross-coupling reaction while the other(s) remain temporarily inert, or "masked." This masked position can then be subjected to a subsequent transformation, either another cross-coupling reaction to introduce a different substituent or a dehalogenation step to install a hydrogen atom. This methodology provides a versatile route to unsymmetrically substituted pyridazines, which are of significant interest in medicinal chemistry and materials science.

The regioselectivity of the initial cross-coupling reaction is the cornerstone of this strategy and is highly dependent on the reaction conditions, particularly the choice of palladium catalyst and ligands. By carefully tuning these parameters, chemists can direct the initial functionalization to a specific chloro-substituted position.

Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling:

A notable example of this control is demonstrated in the Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazines. Research has shown that the choice of phosphine ligand can invert the regioselectivity of the coupling.

Coupling at the C3 Position: The use of electron-deficient bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), preferentially promotes the Suzuki-Miyaura coupling at the C3 position of the pyridazine ring. This selectivity is attributed to the electronic properties of the ligand influencing the oxidative addition step at the more electron-deficient C3 position, which is alpha to a ring nitrogen.

Coupling at the C5 Position: Conversely, employing bulky, electron-rich monodentate ligands, such as Q-Phos, directs the coupling to the C5 position. This reversal of selectivity highlights the profound influence of the ligand environment on the catalytic cycle, enabling access to different constitutional isomers from the same starting material.

This ligand-dependent site-selectivity allows one of the chloro groups to effectively act as a masking group, reserving its position for a subsequent functionalization step.

Sequential Cross-Coupling for the Synthesis of Unsymmetrical Diarylpyridazines:

The ability to perform a selective mono-substitution on a dichloropyridazine opens the door for a second, distinct cross-coupling reaction. For instance, 3,6-dichloropyridazine (B152260) can undergo a highly selective mono-substitution with an organozinc compound in a palladium-catalyzed Negishi-type coupling. The resulting mono-substituted chloropyridazine is a valuable intermediate that can then be subjected to a second cross-coupling reaction with a different organometallic reagent (e.g., another organozinc compound or a boronic acid in a Suzuki coupling) to afford unsymmetrically 3,6-disubstituted pyridazines. This stepwise approach is crucial for building molecular complexity and accessing a diverse range of pyridazine derivatives that would be challenging to synthesize through other methods.

Reductive Dehalogenation: Unmasking to a C-H Bond:

A key aspect of a masking group strategy is the ability to remove the masking group to yield an unsubstituted position. In the context of chloropyridazines, this is achieved through reductive dehalogenation, typically via catalytic hydrogenation. After the initial regioselective cross-coupling reaction, the remaining chloro-substituent can be removed by treating the molecule with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This hydrogenolysis of the carbon-chlorine bond effectively replaces the chlorine atom with a hydrogen atom, completing the "unmasking" process. This two-step sequence of selective cross-coupling followed by dehalogenation provides a synthetic route to mono-substituted pyridazines that might not be readily accessible from other starting materials.

The following table summarizes the key aspects of using the chloropyridazine functionality as a masking group in cross-coupling reactions:

| Feature | Description | Key Factors |

| Regioselective Mono-functionalization | One chloro group reacts selectively in a cross-coupling reaction, leaving the other intact. | Ligand choice (e.g., DPPF vs. Q-Phos), catalyst system, reaction conditions. |

| Sequential Functionalization | The remaining chloro group is used as a handle for a second, different cross-coupling reaction. | Use of a different organometallic reagent in the second step. |

| Masking Group Removal | The remaining chloro group is removed via reductive dehalogenation to install a hydrogen atom. | Catalytic hydrogenation (e.g., H₂, Pd/C). |

| Synthetic Utility | Provides access to a wide range of unsymmetrically substituted and mono-substituted pyridazines. | Important for structure-activity relationship (SAR) studies in drug discovery. |

Applications of 6 Chloropyridazine 3 Carbonyl Chloride in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The dual reactivity of 6-chloropyridazine-3-carbonyl chloride makes it an exceptional building block for synthesizing polycyclic systems where the pyridazine (B1198779) ring is fused with other heterocyclic moieties. The acyl chloride provides a ready handle for acylation and subsequent cyclization reactions, while the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions, enabling annulation strategies.

The strategic functionalization of the pyridazine scaffold is a key theme in modern medicinal chemistry, and this compound is instrumental in this regard. It serves as a precursor for a variety of fused systems, including thieno[2,3-c]pyridazines and pyridazino[3,4-d] ekb.egnih.govoxazin-5-ones. For instance, the synthesis of pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones has been accomplished through diazotization reactions of precursor thieno[2,3-c]pyridazines, which can be derived from functionalized pyridazine starting materials. researchgate.net

A notable application is in the synthesis of pyridazino[3,4-d] ekb.egnih.govoxazin-5-one derivatives. ekb.eg In a typical synthetic sequence, a precursor like 6-chloropyridazine-3-carboxylic acid (obtainable from the carbonyl chloride) can be converted to an amino acid derivative. This amino acid then becomes the direct precursor to the fused oxazinone ring system through cyclization reactions with reagents like acetic anhydride or benzoyl chloride. ekb.eg These fused systems are not only synthetically interesting but also serve as intermediates for further elaboration into other complex heterocycles. ekb.eg Other complex fused systems, such as pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, have also been prepared from pyridazine precursors, highlighting the versatility of this core in building tricyclic molecules. nih.gov

| Fused Ring System | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Pyridazino[3,4-d] ekb.egnih.govoxazin-5-one | Cyclization of a pyridazine amino acid precursor | Intermediate for other heterocycles | ekb.eg |

| Pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinone | Diazotization of a thieno[2,3-c]pyridazine precursor | Heterocyclic synthesis | researchgate.net |

| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine | Diazotization and coupling of an aminopyrazolopyridazine | Antimicrobial agents | nih.gov |

| Pyridazino[3,4-b] ekb.egresearchgate.netthiazin-6(7H)-one | Reaction of pyridazinethione with chloroacetic acid | Precursors for anti-HAV agents | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity efficiently. The distinct reactivity of the two chloro-substituents in this compound makes it an ideal substrate for the design of novel MCRs.

While specific MCRs starting directly with this compound are not extensively documented in the provided literature, its structure is perfectly suited for isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.netresearchgate.net The Passerini reaction, for example, combines a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.org A derivative of this compound, such as the corresponding carboxylic acid, could serve as the acid component. The resulting product would incorporate the chloropyridazine moiety into a larger, peptide-like scaffold in a single step.

Similarly, in a potential Ugi four-component reaction (U-4CR), which involves a carboxylic acid, an amine, a ketone/aldehyde, and an isocyanide, the 6-chloropyridazine-3-carboxylic acid derivative could be employed. researchgate.net This would allow for the rapid assembly of complex α-acylaminocarboxamides bearing the pyridazine ring, offering a streamlined route to diverse chemical libraries for screening purposes. The presence of the remaining chloro group on the pyridazine ring of the MCR product offers a site for post-MCR modification, further expanding molecular diversity.

Development of Novel Synthetic Building Blocks and Reagents from this compound

Beyond its direct use in constructing fused rings, this compound is a progenitor for a wide array of second-generation building blocks. The differential reactivity of its functional groups allows for selective transformations, yielding new reagents with tailored properties for specific synthetic challenges.

The acyl chloride functionality is readily converted into a variety of other groups. Reaction with alcohols provides stable esters, such as methyl 6-chloropyridazine-3-carboxylate, which is a key intermediate in its own right. researchgate.net Similarly, reaction with primary or secondary amines yields the corresponding amides. These transformations convert the highly reactive acyl chloride into less reactive, more stable functional groups, creating a new set of building blocks where the reactivity can be focused on the C6-chloro position for SNAr reactions.

Conversely, the chloro group at the 6-position can be substituted by various nucleophiles (e.g., amines, thiols, alcohols) while preserving the carbonyl chloride (or a protected version). This allows for the introduction of diverse side chains onto the pyridazine core, generating a library of substituted pyridazine-3-carbonyl chlorides that can then be used in subsequent acylation reactions. For example, the reaction of a related chloropyridazine with hydrazine (B178648) hydrate (B1144303) is a known method to introduce a hydrazinyl group, which itself is a versatile functional handle for further synthesis. nih.govnih.gov This modular approach enables the systematic exploration of structure-activity relationships in drug discovery programs.

| Reactant | Functional Group Transformation | Resulting Building Block Class | Synthetic Utility |

|---|---|---|---|

| Alcohols (e.g., Methanol) | -COCl → -COOCH₃ | Pyridazine-3-carboxylates | Stable intermediates for SNAr reactions, amide coupling |

| Amines (e.g., R-NH₂) | -COCl → -CONHR | Pyridazine-3-carboxamides | Introduction of diverse side chains, potential pharmacophores |

| Hydrazine (N₂H₄) | C6-Cl → C6-NHNH₂ (on a related precursor) | Hydrazinylpyridazines | Precursors for fused triazines and other N-heterocycles |

| Sodium Azide (NaN₃) | C6-Cl → C6-N₃ (on a related precursor) | Azidopyridazines | Precursors for amino-pyridazines via reduction |

Applications in the Synthesis of Precursors for Biologically Active Molecules

The pyridazine ring is a well-established pharmacophore found in numerous therapeutic agents. nih.gov Consequently, this compound is a highly valuable starting material for the synthesis of precursors to a wide range of biologically active molecules. Its utility spans from anticancer to antimicrobial and antiviral applications.

Pyridazine derivatives are known to possess antimicrobial, antituberculosis, antifungal, and anticancer activities. ekb.eg The synthesis of various fused pyridazine systems, which often begins with precursors like this compound, is a common strategy to access these activities. For example, pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for their antimicrobial properties. nih.gov Similarly, certain fused pyridazine derivatives have been evaluated for their antiviral activity against the Hepatitis A virus (HAV), with some compounds showing potent effects. nih.gov

In the field of oncology, pyridazine-based scaffolds are of significant interest. The related compound, methyl 6-chloropyridazine-3-carboxylate, is recognized as a key intermediate in the research and development of anti-tumor agents. researchgate.net Furthermore, the structural motifs found in many kinase inhibitors, a major class of cancer therapeutics, often feature nitrogen-containing heterocycles. mdpi.comacs.org The ability to use this compound to construct diverse and highly functionalized heterocyclic systems makes it an important precursor for libraries aimed at discovering novel kinase inhibitors and other anticancer agents.

Research on Derivatives and Analogs Derived from the 6 Chloropyridazine 3 Carbonyl Chloride Scaffold

Design and Synthesis of Novel Pyridazine (B1198779) Derivatives

The design of novel pyridazine derivatives often leverages the reactivity of the 6-chloropyridazine-3-carbonyl chloride scaffold to introduce diverse functionalities. The presence of two reactive sites, the acyl chloride at the 3-position and the chloro group at the 6-position, allows for sequential and selective modifications, leading to a broad range of molecular architectures.

One common approach involves the reaction of the acyl chloride group with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. For instance, in the pursuit of new anticancer agents, researchers have synthesized a series of 3,6-disubstituted pyridazines. google.com The synthesis often begins with a precursor like 3,6-dichloropyridazine (B152260), which can be converted to intermediates that are structurally analogous to derivatives of this compound. For example, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde was synthesized by reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde. google.comnih.gov This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with substituted acetophenones, to yield chalcone-like pyridazine derivatives. nih.gov

Another synthetic strategy involves the creation of fused heterocyclic systems. For example, 3-amino-6-chloropyridazine (B20888) can be used as a starting material to synthesize 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. This transformation involves an initial reaction with N,N-dimethylformamide dimethyl acetal, followed by cyclization with bromoacetonitrile. Although not directly starting from this compound, this highlights a pathway for creating fused ring systems from a closely related chlorinated pyridazine scaffold.

The synthesis of pyridopyridazine (B8481360) derivatives, which are of interest as potential kinase inhibitors, also illustrates the utility of chlorinated pyridazine precursors. For instance, a 4,6-dichloropyridazine-3-carboxylate can be selectively substituted at the 4-position, followed by further transformations and cyclization to form dihydroxypyridopyridazines. These examples underscore the broad scope of synthetic possibilities that emanate from chlorinated pyridazine scaffolds.

Table 1: Examples of Synthesized Pyridazine Derivatives

| Starting Material/Precursor | Reagents and Conditions | Product Class | Reference |

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde, K2CO3, isopropanol, reflux | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | google.comnih.gov |

| 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | Substituted acetophenones, KOH, ethanol | Chalcone-like pyridazine derivatives | nih.gov |

| 3-Amino-6-chloropyridazine | N,N-Dimethylformamide dimethyl acetal; Bromoacetonitrile | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |

| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate; Acid-catalyzed decarboxylation; NH3, methanol | Dihydroxypyridopyridazine |

Structure-Activity Relationship (SAR) Studies of Pyridazine-Containing Compounds (Chemical Aspects)

The pyridazine ring itself is considered a "privileged structure" due to its chemical stability and synthetic accessibility. google.com Its two adjacent nitrogen atoms can participate in hydrogen bonding with biological targets, a feature that is often critical for drug-receptor interactions. ambeed.com The π-deficient nature of the pyridazine ring also influences its interactions and metabolic stability. nih.gov

In the context of anticancer agents, SAR studies on 3,6-disubstituted pyridazines have shown that the nature of the substituent at both positions significantly impacts activity. For example, in a series of chalcone-like pyridazine hybrids, variations in the substituents on the phenyl ring attached to the chalcone (B49325) moiety led to differences in their anticancer potency. nih.gov These studies help in identifying the electronic and steric requirements for optimal activity.

For compounds designed as kinase inhibitors, the substitution pattern on the pyridazine or fused pyridopyridazine ring is critical for selectivity and potency. SAR studies on a series of tricyclic pyridazine derivatives as phosphodiesterase 4 (PDE4) inhibitors indicated that the substituent at the N-3 position of the pyridazine ring is crucial for selectivity. An ethyl group at this position favored PDE4 inhibition, while a benzyl (B1604629) group led to selective inhibition of PDE5. This highlights the subtle yet profound impact of substituent choice on biological targeting.

Table 2: Key SAR Findings for Pyridazine Derivatives

| Compound Series | Key Structural Feature | Impact on Activity | Reference |

| Chalcone-like pyridazine hybrids | Substituents on the terminal phenyl ring | Modulates anticancer potency | nih.gov |

| Tricyclic pyridazine derivatives | N-3 substituent on the pyridazine ring | Determines selectivity for PDE4 vs. PDE5 | |

| Pyrazolopyridinyl pyrimidines | Position of nitrogen atoms in the heterocyclic core | Influences inhibitory activity |

Functionalization of the Pyridazine Ring System through Diversification Strategies

The functionalization of the pyridazine ring is a key strategy for diversifying the chemical space of potential drug candidates. Starting from a scaffold like this compound, various synthetic methodologies can be employed to introduce a wide range of functional groups and build molecular complexity.

One of the primary diversification strategies involves leveraging the reactivity of the chloro substituent on the pyridazine ring. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of side chains at the 6-position. For instance, the reaction of a chloropyridazine derivative with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group, which can then be used as a handle for further derivatization to form fused ring systems like pyridazinotriazines.

Another powerful tool for the functionalization of the pyridazine ring is cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be used to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. These reactions are instrumental in building complex molecular architectures. For example, Suzuki arylation has been used on brominated pyridopyridazine derivatives to introduce aryl groups at specific positions.

Radical-mediated C-H functionalization represents an emerging strategy for the direct introduction of functional groups onto the pyridazine ring, avoiding the need for pre-functionalized starting materials. For example, a radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols has been described to access alkoxy pyridazines. This approach offers a more atom-economical route to diversification.

Furthermore, "deconstruction-reconstruction" strategies are being developed for the diversification of nitrogen-containing heterocycles. While not yet specifically reported for this compound, this approach, which involves cleaving the ring and re-forming a new heterocyclic system, could potentially be applied to pyridazine derivatives to generate novel scaffolds that would be difficult to access through traditional methods.

These diversification strategies, from classical nucleophilic substitutions to modern C-H functionalization and ring-restructuring approaches, provide a rich toolbox for the medicinal chemist to explore the chemical space around the pyridazine scaffold and develop new therapeutic agents.

Advanced Spectroscopic and Mechanistic Investigations of 6 Chloropyridazine 3 Carbonyl Chloride and Its Reactivity

Spectroscopic Characterization Methodologies for Structural Elucidation of Derivatives

The structural confirmation of molecules derived from 6-Chloropyridazine-3-carbonyl chloride relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of derivatives. In ¹H NMR spectra of derivatives, the protons on the pyridazine (B1198779) ring typically appear as distinct doublets in the aromatic region. The chemical shifts and coupling constants of these protons are influenced by the nature of the substituent at the carbonyl position. For instance, in an amide derivative, the amide N-H proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. mdpi.comnih.gov ¹³C NMR provides information on all carbon atoms in the molecule, with the carbonyl carbon of the newly formed ester or amide group appearing at a characteristic downfield shift (typically 160-180 ppm). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The parent compound, this compound, would show a strong absorption band for the C=O stretch of the acyl chloride at a high frequency (around 1770-1815 cm⁻¹). When it is converted to an ester or an amide, this C=O stretching frequency shifts to a lower wavenumber. For example, an amide derivative typically shows a strong C=O absorption in the range of 1630-1690 cm⁻¹, often accompanied by N-H stretching bands around 3200-3400 cm⁻¹. nih.govekb.eg

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the derivative and offers insights into its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com The mass spectra of these derivatives often show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), confirming its presence in the molecule. nih.gov

A representative data table for a hypothetical derivative, N-benzyl-6-chloropyridazine-3-carboxamide, is presented below, based on typical values found in the literature for similar structures. mdpi.comnih.gov

| Spectroscopic Data for N-benzyl-6-chloropyridazine-3-carboxamide | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 9.15 (br s, 1H, NH), 8.20 (d, J=9.0 Hz, 1H, Pyridazine-H), 7.65 (d, J=9.0 Hz, 1H, Pyridazine-H), 7.40-7.25 (m, 5H, Ar-H), 4.65 (d, J=5.8 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 162.5 (C=O), 154.0 (C-Cl), 151.0, 137.5, 129.0, 128.8, 128.0, 127.5, 125.0, 44.0 (CH₂) |

| IR (KBr), ν (cm⁻¹) | 3250 (N-H stretch), 1670 (C=O stretch, amide I), 1570 (N-H bend, amide II), 1540 (C=N stretch) |

| MS (EI) , m/z (%) | 247 (M⁺, 30), 249 (M⁺+2, 10), 140 (100), 112, 91 |

Detailed Mechanistic Studies of Key Reactions Involving the Pyridazine Carbonyl Chloride

The principal reaction of this compound is nucleophilic acyl substitution. The mechanism is generally accepted to proceed via a two-step addition-elimination pathway. libretexts.org This reactivity is common to most acyl chlorides and is a cornerstone of their synthetic utility. wikipedia.org

General Mechanism: Nucleophilic Addition-Elimination

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbonyl carbon. libretexts.org The lone pair of electrons on the nucleophile forms a new bond with the carbonyl carbon, and the π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled. libretexts.org

Deprotonation: If the nucleophile was neutral (like water, an alcohol, or a primary/secondary amine), the resulting product will be protonated. A weak base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the liberated hydrogen chloride (HCl), driving the reaction to completion. stackexchange.comresearchgate.net

Mechanism Schematic: Reaction with a Primary Amine (R-NH₂)

This mechanism is applicable to a broad range of nucleophiles, leading to the formation of esters (with alcohols), amides (with amines), and carboxylic acids (with water). libretexts.org The electron-deficient nature of the pyridazine ring enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Kinetic and Thermodynamic Analyses of Transformation Pathways

Specific experimental kinetic and thermodynamic data for the transformation pathways of this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative analysis.

Thermodynamic Considerations: Reactions of acyl chlorides are typically highly exothermic and exergonic (i.e., have a large negative enthalpy, ΔH, and Gibbs free energy, ΔG, of reaction). This thermodynamic favorability stems from the conversion of a very high-energy reactant (the acyl chloride) into more stable products (e.g., an amide or ester) and a stable chloride ion. wikipedia.org The C-Cl bond in an acyl chloride is significantly weaker than the C-O or C-N bond formed in the product. The formation of the strong C=O double bond in the product and the liberation of stable HCl (which is subsequently neutralized by a base) provide a strong thermodynamic driving force for the reaction. In some complex biological interactions, the signs of enthalpy and entropy changes can imply the nature of binding forces, such as hydrogen bonding or hydrophobic interactions, although this is more relevant for non-covalent interactions rather than the covalent bond formation discussed here. nih.gov

Kinetic Analysis: The rate of reaction is generally very fast, consistent with the high reactivity of the acyl chloride functional group. The rate-determining step in the acid-catalyzed halogenation of some ketones has been shown to be the formation of an enol intermediate, with the reaction rate being independent of the halogen concentration. libretexts.org However, for nucleophilic acyl substitution on an acyl chloride, the initial nucleophilic attack is typically the slow, rate-determining step.

The rate law for the reaction with a nucleophile can often be expressed as:

Rate = k [this compound] [Nucleophile]

The rate constant, k, is influenced by several factors:

Nucleophilicity: Stronger nucleophiles (e.g., primary amines) react faster than weaker ones (e.g., alcohols or water).

Steric Hindrance: Sterically bulky nucleophiles or substituents near the carbonyl group can slow the reaction rate by impeding the approach of the nucleophile.

Solvent: Polar aprotic solvents are often used as they can solvate the ions formed in the transition state without deactivating the nucleophile.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

While precise quantitative data is sparse, the qualitative understanding of the kinetics and thermodynamics confirms that this compound is a highly reactive and versatile reagent for acyl substitution reactions.

Analysis of Patent Literature and Industrial Relevance for Academic Research

Academic Insights from Synthetic Methodologies in Patent Applications

The synthesis of 6-Chloropyridazine-3-carbonyl chloride is not typically disclosed as a standalone process in patent literature but is rather understood as a straightforward conversion from its corresponding carboxylic acid. The primary focus of industrial patents is on the efficient and scalable production of the precursor, 6-chloropyridazine-3-carboxylic acid. The methodologies revealed in these patents underscore a preference for established, cost-effective, and high-yield chemical transformations over novel, academically-oriented reactions.

The industrial synthesis generally follows a two-step process:

Oxidation to 6-Chloropyridazine-3-carboxylic acid: A common patented method involves the oxidation of a commercially available starting material, such as 3-chloro-6-methylpyridazine. Chinese patent CN101508676B details a process where 3-chloro-6-methylpyridazine is oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. google.com This method is robust and suitable for large-scale production, providing the carboxylic acid in yields ranging from 52% to 65%. google.com From an academic perspective, this reliance on stoichiometric amounts of heavy metal oxidants presents an opportunity for research into greener alternatives, such as catalytic aerobic oxidation, which would reduce hazardous waste and improve the process's environmental footprint.

Conversion to this compound: The conversion of the carboxylic acid to the acid chloride is a standard organic transformation. Patent literature for general carbonyl chloride synthesis, such as US Patent 6,770,783 B1, describes the reaction of a carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂). justia.com These reactions are often catalyzed by N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF). justia.comgoogle.com This step is highly efficient and yields the reactive carbonyl chloride, which is often used immediately in subsequent reactions. Academic research inspired by this step could focus on developing safer, solid-supported chlorinating agents or catalytic methods that avoid the use of toxic reagents like phosgene.

The table below summarizes the key synthetic steps disclosed in or inferred from patent literature.

| Step | Reaction | Reagents & Conditions | Patent Reference | Academic Research Angle |

| 1 | Oxidation of 3-chloro-6-methylpyridazine | KMnO₄ or K₂Cr₂O₇ in H₂SO₄, 20-80°C | CN101508676B google.com | Development of catalytic, green oxidation methods (e.g., using O₂ or H₂O₂). |

| 2 | Chlorination of 6-chloropyridazine-3-carboxylic acid | Thionyl chloride (SOCl₂) or Phosgene (COCl₂), often with a DMF catalyst. | US6770783B1, justia.com US3184506A google.com | Discovery of safer, solid-phase chlorinating agents or novel catalytic cycles. |

Trends in Industrial Application of this compound and its Derivatives

Patent literature demonstrates that this compound is a highly valued building block for creating diverse molecular libraries for two primary industries: pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive sites: the highly electrophilic carbonyl chloride group and the chlorine atom on the pyridazine (B1198779) ring, which can be substituted via nucleophilic aromatic substitution.

Pharmaceutical Applications: A significant trend in the pharmaceutical sector is the use of this compound derivatives in the development of kinase inhibitors. Specifically, patent application WO2014060371A1 discloses a series of pyridazine carboxamide compounds as potent inhibitors of Spleen Tyrosine Kinase (Syk). google.comgoogleapis.com Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and lupus. googleapis.com In these patented syntheses, this compound (or its corresponding ester) is reacted with various amines to generate a library of amide derivatives, which are then screened for inhibitory activity. google.com

Agrochemical Applications: In the agrochemical industry, the pyridazine core is a well-established scaffold for compounds with herbicidal, fungicidal, and insecticidal properties. researchgate.net Patent EP2531491A1, for instance, describes pyridazine derivatives for use as fungicides. google.com While not always synthesized directly from the carbonyl chloride, the prevalence of this core highlights its industrial importance. US Patent 4,742,060A, assigned to Nihon Bayer Agrochem, further details heterocyclic compounds, including pyridazine derivatives, for crop protection. google.com The trend involves using the this compound as a starting point to create novel structures that can be optimized for specific biological activity against agricultural pests and diseases.

The following table outlines the major industrial application trends based on patent filings.

| Industry | Application Area | Target Example | Patent Reference |

| Pharmaceuticals | Kinase Inhibition | Spleen Tyrosine Kinase (Syk) | WO2014060371A1, google.com US 2013/0178478 A1 googleapis.com |

| Autoimmune & Inflammatory Diseases | Rheumatoid Arthritis, Lupus | WO2014060371A1 google.com | |

| Agrochemicals | Fungicides | Crop protection | EP2531491A1 google.com |

| General Crop Protection | Herbicides, Insecticides | US4742060A, google.com Pyridazine Chemistry in Crop Protection Review researchgate.net |

Influence of Patent Landscape on Future Academic Research Trajectories

The existing patent landscape provides a clear roadmap for future academic research, defining areas where scientific exploration can complement industrial innovation. The focus of industry on specific biological targets and scalable synthetic routes leaves considerable room for academia to contribute fundamental knowledge and novel solutions.

Trajectories in Synthetic Chemistry: The industrial reliance on classical, and often harsh, synthetic methods for producing the 6-chloropyridazine core creates a demand for academic research focused on process optimization and green chemistry. Future research trajectories could include:

Catalytic C-H Activation: Developing methods to directly carboxylate the C-3 position of a 6-chloropyridazine precursor, bypassing the need for a pre-installed methyl group and strong oxidants.

Flow Chemistry: Designing continuous flow processes for the synthesis of this compound, which could enhance safety, particularly when using hazardous reagents like phosgene, and improve scalability.

Novel Chlorination Methods: Investigating new catalytic systems for the conversion of the carboxylic acid to the acid chloride that operate under milder conditions and with higher atom economy.

Trajectories in Medicinal and Agrochemical Chemistry: The identification of high-value targets like Syk kinase in the patent literature provides a strong foundation for academic drug discovery and agrochemical development programs. Influenced by this landscape, academic research can pursue:

Structure-Activity Relationship (SAR) Studies: Synthesizing systematic libraries of derivatives from this compound to perform in-depth SAR studies. This can elucidate the key molecular interactions responsible for biological activity and guide the design of more potent and selective agents.

New Target Identification: Using the 6-chloropyridazine-3-carboxamide scaffold as a starting point to screen against other biological targets. The privileged structure of this scaffold, proven effective in an industrial context, may show activity against other kinases or enzymes relevant to different diseases or agricultural pests.

Bioisosteric Replacement: Exploring the replacement of the pyridazine ring or the chlorine substituents with other functional groups or heterocycles to modulate properties like solubility, metabolic stability, and target specificity, thereby creating novel intellectual property.

In essence, the patent landscape acts as both a guide and a catalyst for academic research. It highlights proven scaffolds and successful applications while simultaneously revealing the limitations of current industrial processes, thereby defining clear and impactful trajectories for future scientific investigation.

Future Directions and Emerging Research Challenges

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For 6-Chloropyridazine-3-carbonyl chloride, a primary challenge is the development of more sustainable synthetic protocols that move away from traditional, often harsh, chlorinating agents and organic solvents.

Future research will likely focus on:

Catalytic Approaches: Investigating novel catalytic systems, including metal-based and organocatalysts, to facilitate the direct carbonylation and chlorination of pyridazine (B1198779) precursors under milder conditions. This could involve C-H activation strategies to avoid pre-functionalization steps.

Alternative Reagents: Exploring the use of greener and safer chlorinating agents to replace conventional reagents like thionyl chloride or oxalyl chloride, which produce corrosive byproducts.

Solvent-Free and Alternative Solvent Systems: The development of synthetic methods that operate under solvent-free conditions or in environmentally benign solvents, such as ionic liquids or supercritical fluids, will be a significant area of investigation.

Waste Valorization: Designing synthetic pathways where byproducts can be recycled or repurposed, contributing to a more circular chemical economy.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Integration with Continuous Flow Chemistry and Automation Technologies

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and scalable continuous flow methodologies. The integration of flow chemistry and automation offers significant advantages for the synthesis and derivatization of this compound.

Key areas for future development include:

Miniaturized and Scalable Synthesis: Developing microreactor systems for the on-demand and scalable synthesis of the target compound and its derivatives. mtak.hubohrium.comnih.gov Flow reactors offer enhanced heat and mass transfer, allowing for safer handling of reactive intermediates and precise control over reaction parameters. nih.gov

Automated Library Synthesis: Combining flow chemistry with automated robotic systems to enable the high-throughput synthesis of libraries of pyridazine-based compounds for drug discovery and materials screening.

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., solid-phase extraction, liquid-liquid extraction) and real-time analytical monitoring (e.g., NMR, IR, MS) into flow systems to streamline the synthetic workflow and ensure product quality. nih.gov

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup without the need for isolating intermediates, thereby reducing reaction time and waste. mtak.hu

| Technology | Potential Advantage for this compound Chemistry |

| Continuous Flow Reactors | Improved safety, better process control, and enhanced scalability. mtak.hubohrium.comnih.gov |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and rapid library generation. |

| In-line Analytics | Real-time reaction monitoring and optimization. nih.gov |

| Machine Learning Algorithms | Prediction of optimal reaction conditions and product yields. |

Unveiling Novel Reactivity Profiles and Synthetic Utility

While the primary reactivity of this compound is centered around the acyl chloride and the chloro substituent, there is significant potential to uncover novel reactivity patterns and expand its synthetic utility.

Future research will likely explore:

Cross-Coupling Reactions: Investigating a broader range of cross-coupling reactions at the 6-position, beyond standard Suzuki and Buchwald-Hartwig couplings, to introduce novel functionalities. This could include exploring photoredox catalysis and other modern synthetic methods.

C-H Functionalization: Developing methods for the direct C-H functionalization of the pyridazine ring, allowing for the introduction of substituents at other positions without the need for pre-installed directing groups.

Ring Transformation Reactions: Exploring conditions that could induce ring-opening or ring-transformation reactions of the pyridazine core, leading to the synthesis of other heterocyclic systems.

Reactions with Novel Nucleophiles: Investigating the reactivity of the acyl chloride with a wider array of nucleophiles to generate novel amides, esters, and ketones with unique properties.

Potential in Advanced Functional Materials Development

The electron-deficient nature of the pyridazine ring makes it an attractive building block for the development of advanced functional materials with tailored electronic and photophysical properties. This compound serves as a key precursor for introducing this heterocycle into larger molecular architectures.

Emerging research challenges and opportunities include:

Conjugated Polymers for Organic Electronics: Utilizing this compound in the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridazine unit can act as an electron-accepting moiety to tune the electronic properties of the polymer.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Employing derivatives of 6-Chloropyridazine-3-carboxylic acid as organic linkers for the construction of porous MOFs and coordination polymers. nih.govacs.orgresearchgate.netuniversityofgalway.ienih.gov These materials have potential applications in gas storage, separation, and catalysis.

Fluorescent Sensors: Designing and synthesizing novel fluorescent probes based on the pyridazine scaffold for the detection of specific analytes. The carbonyl group can be functionalized to introduce a recognition site, while the pyridazine core can act as the fluorophore.

Luminescent Materials: Exploring the potential of pyridazine derivatives in the development of new luminescent materials, including those exhibiting thermally activated delayed fluorescence (TADF).

| Material Class | Potential Role of this compound Derived Units |

| Conjugated Polymers | Electron-accepting building block for tuning optoelectronic properties. |

| Metal-Organic Frameworks (MOFs) | Precursor to organic linkers for creating porous materials. nih.govacs.orgresearchgate.netuniversityofgalway.ienih.gov |

| Fluorescent Sensors | Core scaffold for the development of chemosensors. |

| Luminescent Materials | Component of molecules exhibiting interesting photophysical properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloropyridazine-3-carbonyl chloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 6-hydroxypyridazine-3-carboxylic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios (1:3 molar ratio of carboxylic acid to SOCl₂). Post-reaction purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., dichloromethane) is critical . For derivatives like tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate, coupling reactions with activated esters (e.g., HATU/DMAP) are employed .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine at position 6, carbonyl at position 3).

- HPLC : Purity assessment (>95%) under reverse-phase conditions with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₅H₂Cl₂N₂O, theoretical 192.95 g/mol) .

Q. What are the key stability considerations when handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to its acyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in sealed amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions. Degradation products (e.g., hydrolysis to 6-chloropyridazine-3-carboxylic acid) can be monitored via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilicity at the carbonyl carbon. Fukui indices identify nucleophilic attack sites, while solvent effects (e.g., DMSO vs. toluene) are simulated using Polarizable Continuum Models (PCM). These models guide reagent selection (e.g., amines vs. alcohols) for regioselective functionalization .

Q. What strategies resolve contradictions in reported biological activities of 6-chloropyridazine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurity profiles or assay conditions. Reproduce studies with rigorously purified batches (>99% via prep-HPLC) . Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Meta-analyses of PubChem BioAssay data (e.g., AID 1259401) can identify confounding variables .

Q. What are the challenges in synthesizing novel derivatives with electron-withdrawing substituents on the pyridazine ring?

- Methodological Answer : Electron-deficient rings hinder nucleophilic aromatic substitution. Strategies include:

- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to introduce substituents at position 4 .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalysts for aryl/heteroaryl groups at position 5 .

- Protection/Deprotection : Temporary silyl ether protection of the carbonyl group to prevent side reactions .

Data Contradiction Analysis

Q. How to address conflicting yields in literature reports for this compound synthesis?

- Methodological Answer : Variations in yield (40–85%) may stem from:

- Moisture Contamination : Trace water hydrolyzes the product. Use molecular sieves or anhydrous workup.

- Catalyst Selection : DMAP vs. pyridine as acid scavengers; DMAP improves yield by 15–20% .

- Reaction Monitoring : In situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) ensures completion before quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.